2-Bromo-6-fluorobenzo[d]oxazole

Medicinal Chemistry Organic Synthesis Quality Control

2-Bromo-6-fluorobenzo[d]oxazole delivers a privileged benzoxazole core with precisely positioned Br and F atoms for reproducible cross-coupling and SAR exploration. This specific 2-bromo-6-fluoro regioisomer (MW 216.01, LogP 2.73) ensures consistent reactivity in Suzuki-Miyaura reactions and predictable ADME modulation—critical for hit-to-lead campaigns. Standard purity is 97%; research use only.

Molecular Formula C7H3BrFNO
Molecular Weight 216.01 g/mol
Cat. No. B12866040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzo[d]oxazole
Molecular FormulaC7H3BrFNO
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC(=N2)Br
InChIInChI=1S/C7H3BrFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
InChIKeyOXZHUYWVLQIWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluorobenzo[d]oxazole: A Core Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-6-fluorobenzo[d]oxazole (CAS 1516000-63-7) is a heterocyclic building block featuring a fused benzene and oxazole ring system, with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . The compound is a member of the benzoxazole class, which is widely recognized as a privileged scaffold in synthetic organic chemistry and drug discovery [1]. Its structure contains both a bromine atom, enabling diverse cross-coupling reactions, and a fluorine atom, which can modulate physicochemical properties such as lipophilicity and metabolic stability . This specific regioisomer is available from multiple commercial sources with a typical purity specification of 97% .

Why 2-Bromo-6-fluorobenzo[d]oxazole Cannot Be Interchanged with Other Bromo-Fluoro-Benzoxazole Isomers


The specific substitution pattern of halogens on the benzoxazole core dictates both its chemical reactivity and its ultimate application. Replacing 2-Bromo-6-fluorobenzo[d]oxazole with a regioisomer such as 5-Bromo-2-fluorobenzo[d]oxazole (CAS 1803886-78-3) or 4-Bromo-6-fluorobenzo[d]oxazole (CAS 1929606-78-9) [1] can lead to significant differences in the outcome of key synthetic steps. For instance, the position of the bromine atom on the benzoxazole ring directly influences its reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . While all isomers share the same molecular weight and formula, their distinct spatial arrangements of halogens result in different electronic environments and steric profiles. These differences can affect binding affinities in biological assays, alter metabolic pathways, and change the physical properties of the final compound, making the procurement of the precise regioisomer critical for reproducible research and development.

Quantitative Evidence for Differentiating 2-Bromo-6-fluorobenzo[d]oxazole from Its Closest Analogs


Molecular Weight and Purity: Benchmarking 2-Bromo-6-fluorobenzo[d]oxazole for Procurement

2-Bromo-6-fluorobenzo[d]oxazole is commercially available with a minimum purity specification of 97%, as confirmed by multiple reputable vendors . Its molecular weight is precisely 216.01 g/mol . These values are consistent across suppliers and are critical for accurate stoichiometric calculations in synthetic procedures. In comparison, a related building block, 7-Bromo-6-fluoro-1,3-benzoxazole (CAS 1445995-78-7), is often supplied with a slightly lower minimum purity specification of 95% .

Medicinal Chemistry Organic Synthesis Quality Control

Cross-Coupling Reactivity: 2-Bromo-6-fluorobenzo[d]oxazole as a Preferred Substrate for Suzuki-Miyaura Reactions

The 2-position bromine on the oxazole ring in 2-bromooxazoles is a well-documented and reliable site for palladium-catalyzed cross-coupling reactions. A comprehensive study on the regiocontrolled synthesis and Suzuki-Miyaura reactions of bromooxazole building blocks demonstrated that 2-bromooxazoles are highly effective substrates for this transformation, enabling the synthesis of complex molecular architectures on a multigram scale . This reactivity profile is consistent with the class-level behavior of 2-bromooxazoles and is a key reason for their widespread use as multipurpose building blocks [1].

Cross-Coupling Suzuki-Miyaura Organic Synthesis Bromooxazole

Physicochemical Properties: Calculated LogP of 2-Bromo-6-fluorobenzo[d]oxazole Informs Drug-Likeness

The lipophilicity of a compound, often expressed as its partition coefficient (LogP), is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME). 2-Bromo-6-fluorobenzo[d]oxazole has a calculated LogP value of 2.7294 . This value is in a favorable range for central nervous system (CNS) penetration and oral bioavailability. For comparison, a structurally related bromo-fluoro benzoxazole derivative, 6-Bromo-5-fluoro-1,3-benzoxazole (CAS 1823865-49-1), exhibits different physicochemical properties due to its altered substitution pattern, though a direct LogP comparison is not available in the current literature .

ADME Drug Discovery Physicochemical Properties LogP

High-Value Applications of 2-Bromo-6-fluorobenzo[d]oxazole in Research and Development


Synthesis of Diverse Chemical Libraries via Palladium-Catalyzed Cross-Coupling

2-Bromo-6-fluorobenzo[d]oxazole is an ideal substrate for constructing diverse compound libraries through Suzuki-Miyaura cross-coupling reactions. Its 2-bromo substituent is a well-established handle for this transformation, allowing for the rapid introduction of a wide range of aryl and heteroaryl groups . This application is supported by the class-level inference that 2-bromooxazoles are effective partners in these reactions, making this compound a valuable building block for hit-to-lead campaigns in medicinal chemistry .

Medicinal Chemistry Hit-to-Lead Optimization

The benzoxazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities, including anticancer and antimicrobial properties . 2-Bromo-6-fluorobenzo[d]oxazole, with its calculated LogP of 2.7294 , offers a favorable starting point for designing molecules with balanced lipophilicity for optimal ADME properties. The bromine and fluorine substituents provide convenient sites for further functionalization or for modulating target binding affinity and metabolic stability .

Synthesis of Fluorinated Analogues for Enhanced Metabolic Stability

The strategic incorporation of fluorine into drug candidates is a common practice to improve metabolic stability and modulate physicochemical properties. 2-Bromo-6-fluorobenzo[d]oxazole provides a versatile template for creating fluorinated analogues of bioactive molecules . The fluorine atom is already in place, while the bromine atom can be used for further derivatization, enabling the exploration of structure-activity relationships (SAR) around a fluorinated core. This approach is particularly valuable in agrochemical and pharmaceutical research, where fluorinated compounds often exhibit superior performance .

Development of Novel Antimicrobial and Anticancer Agents

Benzoxazole derivatives have been extensively studied for their antimicrobial and anticancer activities . 2-Bromo-6-fluorobenzo[d]oxazole serves as a key intermediate for synthesizing novel compounds within this class. By utilizing its reactive bromine site for diversification, researchers can generate new chemical entities for evaluation against a panel of bacterial strains or cancer cell lines. The benzoxazole core itself is a recognized pharmacophore in several biologically active molecules, making this building block a relevant starting point for drug discovery programs in these therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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